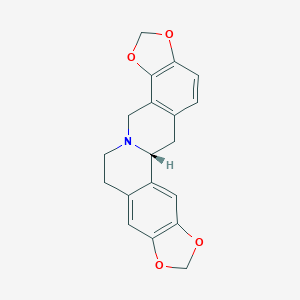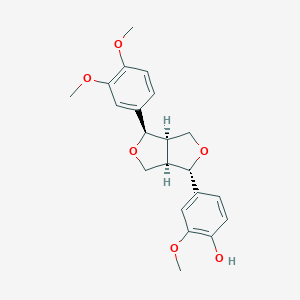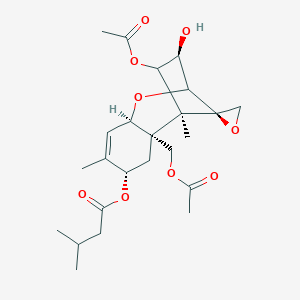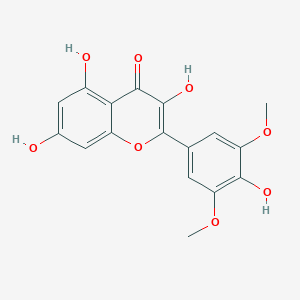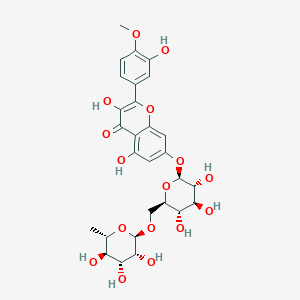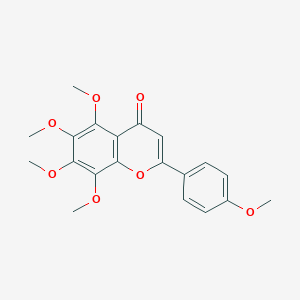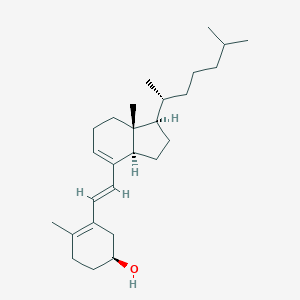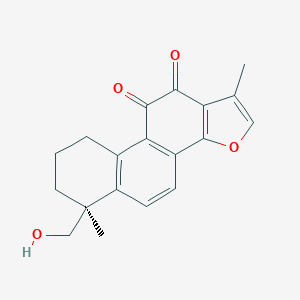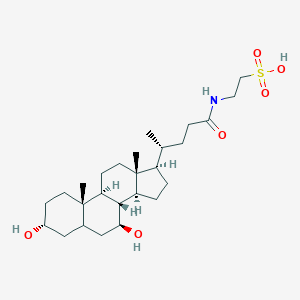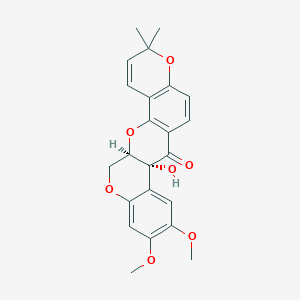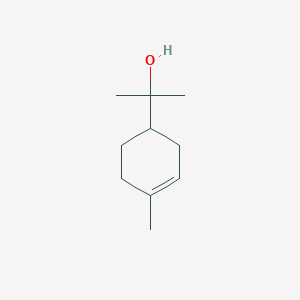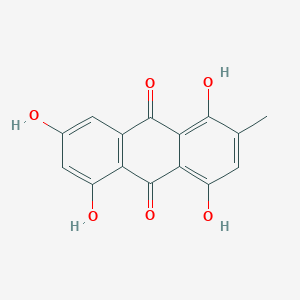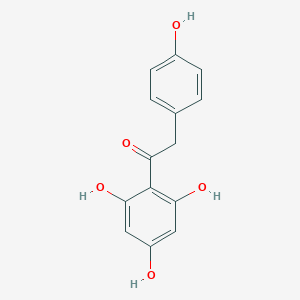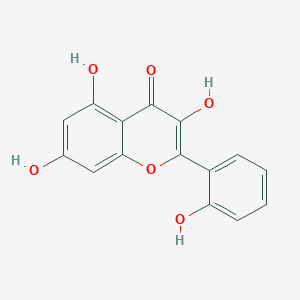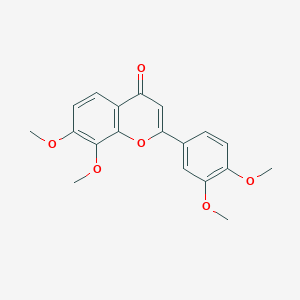
3',4',7,8-Tetramethoxyflavone
Overview
Description
3’,4’,7,8-Tetramethoxyflavone is a polymethoxyflavone, a type of flavonoid compound characterized by the presence of multiple methoxy groups. This compound is found naturally in certain citrus plants and has been studied for its various biological activities, including anti-inflammatory and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’,7,8-Tetramethoxyflavone typically involves the methylation of flavonoid precursors. One common method includes the use of dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of 3’,4’,7,8-Tetramethoxyflavone often involves the extraction from natural sources such as citrus peels, followed by purification processes like crystallization and chromatography. The scalability of these methods depends on the availability of raw materials and the efficiency of the extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: 3’,4’,7,8-Tetramethoxyflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavones or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts or under specific pH conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted flavonoid derivatives, which can have different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: Investigated for its anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of functional foods, dietary supplements, and cosmetics due to its antioxidant properties
Mechanism of Action
The mechanism of action of 3’,4’,7,8-Tetramethoxyflavone involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the activity of pro-inflammatory enzymes and cytokines.
Anticancer: Induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Neuroprotective: Protects neuronal cells by reducing oxidative stress and modulating neurotransmitter levels
Comparison with Similar Compounds
3’,4’,7,8-Tetramethoxyflavone is unique among polymethoxyflavones due to its specific methoxy group arrangement. Similar compounds include:
Tangeretin: Another polymethoxyflavone with similar biological activities but different methoxy group positions.
Nobiletin: Known for its potent anticancer and anti-inflammatory properties.
5-Hydroxy-6,7,8,4’-Tetramethoxyflavone: A hydroxylated derivative with enhanced biological activities
These compounds share similar core structures but differ in their specific functional groups, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7,8-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-14-7-5-11(9-17(14)23-3)16-10-13(20)12-6-8-15(22-2)19(24-4)18(12)25-16/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLWYUNKZNRQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398663 | |
| Record name | 3',4',7,8-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65548-55-2 | |
| Record name | 3′,4′,7,8-Tetramethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65548-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4',7,8-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 3',4',7,8-Tetramethoxyflavone?
A1: While this compound itself hasn't been extensively studied for its biological activities, research indicates potential anti-inflammatory properties associated with structurally similar compounds like 2'-Hydroxy-3',4',3,4-tetramethoxychalcone (a precursor to this compound). This chalcone demonstrated inhibitory effects on various inflammatory mediators, including synovial human recombinant phospholipase A2 activity, human platelet TXB2 generation, and human neutrophil degranulation []. Further research is needed to determine if this compound exhibits similar effects.
Q2: Where has this compound been identified in nature?
A2: this compound has been isolated from several plant species, highlighting its presence in diverse botanical sources. Researchers identified it in Elsholtzia rugulosa [], a plant traditionally used in Chinese medicine, and Pseuderanthemum latifolim (Vahl) B.Hansen [], a species employed as folk medicine in Yunnan, China. Interestingly, it was also detected in the juice of various citrus fruits native to Jeju Island, South Korea, including Citrus tachibana [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


